1-(cyclohex-3-ene-1-carbonyl)-3-[(furan-2-yl)methanesulfonyl]pyrrolidine
Description
1-(cyclohex-3-ene-1-carbonyl)-3-[(furan-2-yl)methanesulfonyl]pyrrolidine is an organic compound that features a pyrrolidine ring, a cyclohexene moiety, and a furan ring
Properties
IUPAC Name |
cyclohex-3-en-1-yl-[3-(furan-2-ylmethylsulfonyl)pyrrolidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO4S/c18-16(13-5-2-1-3-6-13)17-9-8-15(11-17)22(19,20)12-14-7-4-10-21-14/h1-2,4,7,10,13,15H,3,5-6,8-9,11-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZNBVGJWDGPXHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)C(=O)N2CCC(C2)S(=O)(=O)CC3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(cyclohex-3-ene-1-carbonyl)-3-[(furan-2-yl)methanesulfonyl]pyrrolidine typically involves multi-step organic reactions. One possible route could be:
Formation of the pyrrolidine ring: This can be achieved through the cyclization of an appropriate amine precursor.
Introduction of the cyclohexene moiety: This step might involve a Diels-Alder reaction between a diene and a dienophile.
Attachment of the furan ring: This can be done through a sulfonylation reaction using furan-2-methanesulfonyl chloride.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic route for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions (temperature, pressure, solvents), and ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(cyclohex-3-ene-1-carbonyl)-3-[(furan-2-yl)methanesulfonyl]pyrrolidine can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The cyclohexene moiety can be reduced to cyclohexane.
Substitution: The sulfonyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can be employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA).
Major Products
Oxidation: Furanones and other oxidized derivatives.
Reduction: Cyclohexane derivatives.
Substitution: Various substituted pyrrolidine derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential bioactive compound for studying biological pathways.
Medicine: As a lead compound for drug development, particularly in targeting specific enzymes or receptors.
Industry: In the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(cyclohex-3-ene-1-carbonyl)-3-[(furan-2-yl)methanesulfonyl]pyrrolidine would depend on its specific application. For instance, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition or activation of specific signaling cascades.
Comparison with Similar Compounds
Similar Compounds
1-(cyclohex-3-ene-1-carbonyl)pyrrolidine: Lacks the furan ring and sulfonyl group.
3-[(furan-2-yl)methanesulfonyl]pyrrolidine: Lacks the cyclohexene moiety.
1-(cyclohex-3-ene-1-carbonyl)-3-pyrrolidine: Lacks the furan ring.
Uniqueness
1-(cyclohex-3-ene-1-carbonyl)-3-[(furan-2-yl)methanesulfonyl]pyrrolidine is unique due to the presence of all three functional groups (cyclohexene, furan, and sulfonyl) in a single molecule, which can impart unique chemical and biological properties.
Biological Activity
1-(cyclohex-3-ene-1-carbonyl)-3-[(furan-2-yl)methanesulfonyl]pyrrolidine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article synthesizes available research findings, case studies, and relevant data tables to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound can be described by the following structural formula:
Key Properties
| Property | Value |
|---|---|
| Molecular Weight | 283.33 g/mol |
| Melting Point | 135 - 137 °C |
| Purity | ≥95% |
Antimicrobial Activity
Research indicates that derivatives of pyrrolidine compounds exhibit notable antimicrobial properties. For instance, compounds similar to this compound have shown effective antibacterial activity against Staphylococcus aureus, with minimum inhibitory concentration (MIC) values ranging from 0.96 to 7.81 μg/mL in related studies .
Anti-inflammatory Effects
In vitro studies utilizing the LPS-induced RAW264.7 macrophage model have demonstrated that certain pyrrolidine derivatives possess robust anti-inflammatory properties. The mechanism involves the inhibition of pro-inflammatory cytokines, suggesting potential therapeutic applications in conditions characterized by excessive inflammation .
Anticancer Potential
Preliminary investigations into the anticancer capabilities of this compound indicate moderate activity against various cancer cell lines, including cervical (HeLa) and gastric cancer cells (SGC-7901). The observed cytotoxic effects may be attributed to the compound's ability to induce apoptosis and inhibit cell proliferation .
Case Studies and Research Findings
-
Study on Antibacterial Activity
- Objective : To evaluate the antibacterial efficacy of pyrrolidine derivatives.
- Findings : Compounds exhibited significant inhibition against Staphylococcus aureus, with promising MIC values indicating potential for development as antimicrobial agents.
-
Anti-inflammatory Mechanisms
- Objective : To assess the anti-inflammatory properties in macrophage models.
- Findings : The compound significantly reduced the production of TNF-alpha and IL-6 in LPS-stimulated macrophages, highlighting its potential as an anti-inflammatory drug.
-
Anticancer Activity Assessment
- Objective : To investigate cytotoxic effects on cancer cell lines.
- Findings : Moderate cytotoxicity was noted against HeLa and SGC-7901 cells, warranting further exploration into its mechanism of action and potential therapeutic applications.
Q & A
Basic: What are the optimal synthetic strategies for preparing 1-(cyclohex-3-ene-1-carbonyl)-3-[(furan-2-yl)methanesulfonyl]pyrrolidine?
Methodological Answer:
The synthesis involves two key steps: (1) acylating the pyrrolidine ring with cyclohex-3-ene-1-carbonyl chloride and (2) sulfonylation using (furan-2-yl)methanesulfonyl chloride.
- Acylation : Use coupling agents like dicyclohexylcarbodiimide (DCC) to activate the carboxylic acid derivative (cyclohexene carbonyl chloride) for nucleophilic attack by the pyrrolidine nitrogen. Solvents such as dichloromethane (DCM) or dimethylformamide (DMF) are ideal for facilitating this reaction at 0–25°C .
- Sulfonylation : Perform under basic conditions (e.g., triethylamine) in DCM to neutralize HCl byproducts. Monitor completion via TLC (Rf ~0.5 in ethyl acetate/hexane).
Purification : Column chromatography (silica gel, gradient elution with 20–40% ethyl acetate in hexane) yields the pure product (typical yield: 60–75%) .
Advanced: How can stereochemical outcomes be controlled during the acylation of the pyrrolidine ring?
Methodological Answer:
Stereochemical control depends on:
- Reagent choice : Use chiral auxiliaries or enantioselective catalysts (e.g., organocatalysts) during acylation to favor specific configurations.
- Solvent polarity : Polar aprotic solvents (e.g., DMF) stabilize transition states, potentially enhancing enantiomeric excess (ee) .
- Temperature : Lower temperatures (0–5°C) slow reaction kinetics, allowing better stereoselectivity.
Validation : Analyze ee via chiral HPLC or optical rotation. For example, if the product exhibits a specific rotation of [α]D²⁵ = +15° (c = 1, CHCl₃), compare with literature values to confirm stereopurity .
Basic: What spectroscopic techniques are critical for structural characterization?
Methodological Answer:
- ¹H/¹³C NMR : Confirm regiochemistry of substituents. For instance:
- Cyclohexene protons: δ 5.4–5.8 ppm (olefinic H) and δ 2.1–2.5 ppm (allylic CH₂).
- Furan protons: δ 6.3–7.4 ppm (aromatic H).
- Pyrrolidine ring: δ 3.0–3.8 ppm (N-CH₂) .
- IR Spectroscopy : Key peaks include C=O (acyl, ~1700 cm⁻¹) and S=O (sulfonyl, ~1350–1150 cm⁻¹) .
- Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) and fragmentation patterns (e.g., loss of furan sulfonyl group) .
Advanced: How to resolve discrepancies in observed vs. predicted NMR data?
Methodological Answer:
Discrepancies may arise from:
- Conformational flexibility : Rotate the pyrrolidine ring to assess diastereotopic protons. Use variable-temperature NMR to freeze conformers.
- Solvent effects : Compare DMSO-d₆ vs. CDCl₃ spectra; polar solvents may shift sulfonyl group protons .
- Impurities : Re-purify via preparative HPLC (C18 column, acetonitrile/water gradient) to eliminate byproducts.
Case Example : If a predicted δ 3.2 ppm (pyrrolidine CH₂) appears at δ 3.5 ppm, consider steric hindrance from the cyclohexene group .
Basic: What safety protocols are essential for handling this compound?
Methodological Answer:
- Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles. Use a fume hood for solvent handling .
- First Aid : For skin contact, wash with water for 15 minutes; if inhaled, move to fresh air and seek medical attention .
- Storage : Keep in a sealed container at 2–8°C, away from moisture and oxidizing agents .
Advanced: How can computational modeling predict biological activity or reactivity?
Methodological Answer:
- Docking Studies : Use software (e.g., AutoDock Vina) to model interactions with biological targets (e.g., enzymes with hydrophobic pockets). The cyclohexene and furan groups may enhance binding affinity .
- DFT Calculations : Analyze electron density maps to predict sulfonyl group reactivity. The electron-withdrawing sulfonyl group may polarize the pyrrolidine ring, increasing electrophilicity at the carbonyl carbon .
- ADMET Prediction : Tools like SwissADME assess logP (predict ~2.5) and blood-brain barrier permeability, guiding drug design .
Advanced: How to optimize reaction yields in multi-step syntheses involving sulfonylation?
Methodological Answer:
- Stepwise Monitoring : Use LC-MS after each step to identify bottlenecks. For example, incomplete sulfonylation due to steric hindrance may require longer reaction times (24–48 hrs) .
- Catalysis : Add catalytic DMAP (4-dimethylaminopyridine) to accelerate sulfonyl chloride activation .
- Workup Optimization : Extract sulfonylated intermediates with ethyl acetate (3×50 mL) to minimize product loss .
Basic: What purification methods are effective for isolating the final product?
Methodological Answer:
- Column Chromatography : Use silica gel with ethyl acetate/hexane (1:3 to 1:1) for optimal separation. Collect fractions every 10 mL and analyze via TLC .
- Recrystallization : Dissolve crude product in hot ethanol, cool to −20°C overnight, and filter. Yields ~70% pure crystals .
- HPLC : For high-purity requirements (≥98%), use a C18 column with acetonitrile/water (70:30) .
Advanced: How to address low yields in the cyclohexene acylation step?
Methodological Answer:
- Reagent Freshness : Ensure cyclohexene carbonyl chloride is freshly distilled (bp ~120°C) to avoid hydrolysis.
- Moisture Control : Use anhydrous DCM and molecular sieves to prevent side reactions.
- Alternative Coupling Agents : Replace DCC with EDC/HOBt for milder conditions, reducing racemization risks .
Advanced: What strategies validate the compound’s stability under physiological conditions?
Methodological Answer:
- pH Stability Testing : Incubate the compound in buffers (pH 2–9) at 37°C for 24 hours. Analyze degradation via HPLC. Sulfonyl groups are typically stable at pH 4–7 .
- Plasma Stability : Mix with human plasma (37°C, 1 hour). Precipitate proteins with acetonitrile and quantify parent compound via LC-MS/MS.
- Light Sensitivity : Expose to UV light (254 nm) for 48 hours; monitor photodegradation products .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
